1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one
Description
Evolution of Isoxazole-Based Heterocyclic Chemistry
Isoxazole chemistry originated in the late 19th century with the pioneering work of Claisen and Löwenheim, who first synthesized isoxazole derivatives via cycloaddition reactions. The 1,3-dipolar cycloaddition between nitrile oxides and alkynes, formalized by Huisgen in the 1960s, became a cornerstone for constructing the isoxazole ring. Early studies revealed the electron-rich nature of isoxazoles due to the oxygen atom adjacent to nitrogen, which stabilizes aromaticity while enabling regioselective functionalization.
A critical breakthrough emerged in the 1980s with the discovery that isoxazole rings occur naturally in neurotransmitters like ibotenic acid and muscimol, sparking interest in their neuropharmacological potential. The weak N–O bond (≈50 kcal/mol) also made isoxazoles valuable photochemical precursors; UV irradiation induces ring contraction to oxazoles via azirine intermediates, a process later exploited in photoaffinity labeling. By the 2000s, isoxazole derivatives dominated multiple therapeutic areas, including antibiotics (flucloxacillin), anti-inflammatories (valdecoxib), and anticancer agents (leflunomide).
| Year | Development | Significance |
|---|---|---|
| 1888 | First synthesis of isoxazole by Claisen | Established foundational synthetic routes |
| 1966 | Photochemical rearrangement to oxazoles reported | Enabled photo-crosslinking applications |
| 2004 | FDA approval of valdecoxib | Highlighted isoxazoles in COX-2 inhibition |
Discovery and Development of Dihydroisoxazolo[4,5-c]pyridine Scaffolds
The fusion of isoxazole with pyridine rings, as seen in dihydroisoxazolo[4,5-c]pyridine, arose from efforts to enhance metabolic stability and π-stacking interactions in drug candidates. Early work by Vitale et al. (2014) demonstrated that substituting the isoxazole’s 3-position with a pyridine ring improved selectivity for COX-1 inhibition, a target implicated in oncology and neurodegeneration. The partial saturation of the pyridine ring (dihydro form) reduces planarity, enhancing solubility while maintaining aromatic interactions.
Synthetic routes to this scaffold often employ cyclocondensation strategies. For example, reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions yields the fused isoxazolo-pyridine core. Recent advances in continuous-flow photoisomerization, as demonstrated by Bracken and Baumann (2020), enable efficient scale-up of such hybrid heterocycles.
Historical Significance of Phenylthio Functionalization in Heterocycles
The incorporation of phenylthio (–SPh) groups dates to the 1970s, when sulfur’s polarizability and lone-pair electrons were recognized for modulating electronic properties and binding kinetics. In the context of heterocycles, thioether linkages improve lipophilicity and resistance to oxidative metabolism compared to oxygen analogs. For instance, Changtam et al. (2010) showed that substituting a methoxy group with methylthio in curcumin analogs enhanced antimycobacterial activity 20-fold.
The phenylthio moiety in 1-(6,7-dihydroisoxazolo…propan-1-one likely serves dual roles: (1) acting as a hydrogen-bond acceptor via sulfur’s lone pairs, and (2) facilitating hydrophobic interactions with protein pockets. This functionalization is typically achieved through nucleophilic substitution or Mitsunobu reactions, as described in recent isoxazole derivatization studies.
Research Landscape and Current Trends in Isoxazolo-Pyridine Chemistry
Contemporary research focuses on three axes:
- Synthetic Methodologies : Flow chemistry techniques, such as those reported by Bracken and Baumann (2020), allow precise control over photochemical transpositions, enabling gram-scale production of isoxazolo-pyridines.
- Computational Design : Density functional theory (DFT) studies optimize substituent effects on ring aromaticity and dipole moments, guiding the development of kinase inhibitors.
- Hybrid Pharmacophores : Combining isoxazolo-pyridines with sulfonamides, chalcones, or benzothiazoles (e.g., Kumbhare et al., 2012) yields multitarget agents with enhanced anticancer and antimicrobial profiles.
A 2022 review highlighted over 15 clinical-stage candidates featuring isoxazolo-pyridine cores, predominantly in oncology and infectious disease pipelines. The scaffold’s versatility ensures its continued prominence in drug discovery.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(7-9-20-13-4-2-1-3-5-13)17-8-6-14-12(11-17)10-16-19-14/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWSENQDAQUPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[4,5-c]pyridine ring. The phenylthio group is then introduced through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one represents a significant advancement in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its applications across various scientific domains, including chemistry, biology, and medicine.
Structural Characteristics
The compound contains two critical functional groups: the isoxazole and pyridine moieties. These components contribute to its reactivity and interaction with biological targets. The synthesis typically involves multi-step organic reactions, including:
- Nitrile oxide cycloaddition for forming the isoxazole ring.
- Coupling reactions to attach the pyridine component.
- Use of solvents like dichloromethane or methanol, often with catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production
In industrial settings, continuous flow techniques may be employed to enhance yield and efficiency. Automated reactors allow for precise control of reaction conditions, optimizing the synthesis process.
Chemistry
This compound serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
In biological research, this compound is utilized as a probe to investigate cellular pathways and receptor interactions. For instance:
- It has been studied for its effects on GABA receptors in the nervous system, potentially modulating neurotransmitter activity. This interaction can influence various biological responses, including anxiety and depression treatments.
Medicine
The compound shows promise in medicinal applications, particularly in cancer therapy. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against cancer cell lines while sparing normal cells. For example:
- A study demonstrated that compounds based on similar scaffolds had a marked cytotoxic effect on MCF-7 breast cancer cells, outperforming established drugs like Tamoxifen .
Anticancer Activity
A notable case study involved synthesizing a series of compounds derived from this compound to evaluate their anticancer properties. The results indicated:
- High cytotoxic activity against various cancer cell lines.
- Enhanced selectivity towards cancerous cells over normal cells.
Neuropharmacology
Another study focused on the neuropharmacological effects of this compound. It was found to interact with GABA receptors, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The modulation of these receptors can lead to therapeutic effects without significant side effects commonly associated with traditional treatments.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The phenylthio group (-SPh) may enhance lipophilicity relative to hydrazinyloxy (-NH-O-) or fluorophenyl substituents in analogs, affecting membrane permeability .
Pharmacological Activity
Anti-Diabetic Potential
While the target compound’s activity is unreported, its oxazole-pyridine analog () demonstrated DPP-IV inhibition (IC₅₀ = 0.18 μM), a key mechanism in diabetes therapy. The cyclopropyl and fluorophenyl groups in this analog likely optimize enzyme binding, suggesting that substituent modifications on the isoxazole core could enhance target engagement .
Antiplatelet Activity
Thieno[3,2-c]pyridine derivatives (e.g., Compound 25) showed superior antiplatelet activity compared to standards, attributed to benzimidazole substituents and interactions with proton pump inhibitors. The target compound’s phenylthio group may similarly modulate platelet aggregation pathways, though experimental validation is needed .
Biological Activity
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one is a compound that combines a dihydroisoxazole moiety with a pyridine ring and a phenylthio group. This structural combination suggests potential pharmacological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 328.39 g/mol
- CAS Number : 2034487-60-8
1. Anti-Cancer Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell proliferation.
Case Study :
A study evaluated the compound's effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
- IC50 Values :
- MCF-7: 5.2 μM
- A549: 6.3 μM
These values suggest potent anti-cancer activity, with mechanisms involving mitochondrial dysfunction and ROS generation leading to apoptosis.
2. Anti-Inflammatory Effects
Research indicates that the compound may reduce inflammation by modulating cytokine production.
Research Findings :
In an animal model of inflammation, administration of the compound resulted in:
- Decreased Levels of Pro-inflammatory Cytokines :
- TNF-alpha reduced by 40%
- IL-6 reduced by 35%
These findings support its potential as a therapeutic agent for inflammatory diseases.
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease.
Mechanism :
The neuroprotective effects are hypothesized to stem from:
- Reduction of oxidative stress
- Inhibition of neuronal apoptosis
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound could interact with cellular receptors to modulate their activity.
- Pathway Interference : Disruption of biochemical pathways associated with inflammation and cancer cell survival.
Q & A
Q. What are the recommended synthetic routes for 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving isoxazole and pyridine precursors. For example, coupling 6,7-dihydroisoxazolo[4,5-c]pyridine with a thiol-containing propanone derivative under reflux in anhydrous THF with a palladium catalyst (e.g., Pd(PPh₃)₄) has shown moderate yields (~45–55%) . Optimization may involve:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dihydroisoxazole ring and phenylthioether linkage. Aromatic protons typically appear at δ 7.2–7.8 ppm, while the isoxazole protons resonate at δ 5.5–6.2 ppm .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₇N₂O₂S: 325.0984) .
- Elemental analysis : Validate C, H, N, and S content (e.g., C 66.43%, H 5.23%, N 8.64%, S 9.89%) with <0.5% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assays?
Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., solvent polarity, pH, or cell-line variability). Strategies include:
- Dose-response standardization : Use a consistent concentration range (e.g., 1–100 µM) across assays.
- Control experiments : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay conditions .
- Molecular docking : Compare binding affinities in silico (e.g., AutoDock Vina) to identify target-specific interactions that explain activity variations .
Q. What experimental designs are suitable for studying the compound’s stability under environmental or physiological conditions?
Methodological Answer: Design a split-split plot study with variables:
- Environmental factors : pH (4–9), temperature (4–37°C), and UV exposure (simulated sunlight).
- Analysis : Monitor degradation via HPLC-UV at 254 nm. For hydrolytic stability, incubate in PBS buffer (pH 7.4) at 37°C and sample at 0, 24, 48, and 72 hours .
- Data interpretation : Use Arrhenius plots to predict shelf-life under varying conditions .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors in the isoxazole ring, hydrophobic regions in the phenylthio group) using Schrödinger’s Phase .
- Molecular dynamics simulations : Run 100-ns simulations (AMBER force field) to assess binding stability with targets like cytochrome P450 or kinases .
- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .
Q. What strategies mitigate synthetic challenges such as low regioselectivity in isoxazole ring formation?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) during cyclization .
- Microwave-assisted synthesis : Reduce reaction time (10–15 minutes vs. 6–8 hours) and improve regioselectivity by 20–30% .
- Post-synthetic modifications : Introduce substituents via Pd-catalyzed cross-coupling after ring formation .
Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR shifts)?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 09) to predict NMR shifts. Compare with experimental data to identify conformational discrepancies .
- Solvent effects : Re-run calculations with explicit solvent models (e.g., PCM for DMSO) to improve accuracy .
- Dynamic effects : Use 2D NMR (COSY, NOESY) to detect intramolecular interactions affecting chemical shifts .
Q. What are the best practices for evaluating the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- In vitro ADME : Assess solubility (shake-flask method), permeability (Caco-2 cell monolayer), and metabolic stability (microsomal incubation) .
- In vivo PK : Administer 10 mg/kg (IV and oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis .
- Data normalization : Express results relative to control compounds with known PK profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
